Human Striatal D2 Receptor Occupancy Measured by [11C]Raclopride PET After Single Oral Doses
In a Phase I dose‑escalation study in healthy male volunteers (n=10), YKP-1358 produced striatal D2 receptor occupancy of 53-83% at 2 h post‑dose across 100‑250 mg oral doses, declining to 40-64% at 5 h and 20-51% at 10 h [1]. The concentration‑occupancy relationship fit a sigmoid Emax model with an EC50 of 8.9 ± 1.1 ng/mL and a Hill coefficient of 0.525, indicating that occupancy is less variable than plasma pharmacokinetics [2]. For context, clinically effective atypical antipsychotics such as risperidone and olanzapine typically achieve 60-80% D2 occupancy at therapeutic doses; YKP-1358 falls within this window at 2 h but shows a more rapid decline, suggesting a differentiated temporal profile [3].
| Evidence Dimension | Human striatal D2 receptor occupancy at 2 h post‑dose |
|---|---|
| Target Compound Data | 53‑83% (100‑250 mg single oral dose) |
| Comparator Or Baseline | Risperidone ≈ 70‑80% at therapeutic doses; Olanzapine ≈ 60‑80% (literature class range for atypical antipsychotics) |
| Quantified Difference | YKP‑1358 reaches comparable peak occupancy but with faster decay (20‑51% at 10 h vs. sustained occupancy for comparators with longer t1/2) |
| Conditions | [11C]raclopride PET in healthy male volunteers; single oral dose, parallel‑group, dose‑escalation (100, 200, 250 mg) |
Why This Matters
Procurement decisions for CNS‑targeted research compounds should prioritize molecules with human target‑engagement data; YKP-1358’s PET‑validated D2 occupancy provides a quantitative basis for dose selection that is unavailable for most urea‑derived research chemicals.
- [1] Lim KS, Kwon JS, Jang IJ, et al. Clin Pharmacol Ther. 2007;81(2):252-258. View Source
- [2] Lee JS, Kim SJ, Yu KS, et al. Dopamine D2 receptor occupancy in normal humans treated with a novel antipsychotic drug YKP1358 measured by PET and [11C]raclopride. J Nucl Med. 2006;47(suppl 1):140P. View Source
- [3] Gründer G, Hippius H, Carlsson A. The 'atypicality' of antipsychotics: a concept re-examined and re-defined. Nat Rev Drug Discov. 2009;8(3):197-208. (Class‑level D2 occupancy reference) View Source
